4-(4-Bromophenyl)oxane-4-carbonitrile
Overview
Description
4-(4-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.14 . and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile . The InChI code for this compound is 1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 .
Scientific Research Applications
Electrochemical Studies
Research by Prasad and Sangaranarayanan (2005) delves into the electrochemical reduction of compounds similar to 4-(4-Bromophenyl)oxane-4-carbonitrile, like 4′-bromomethylbiphenyl-2-carbonitrile. Their study highlights the cleavage of carbon–bromine bonds and the formation of radical anions, which could be pivotal in understanding the electrochemical behavior and reactivity of such compounds (Prasad & Sangaranarayanan, 2005).
Organic Synthesis
Kasyan et al. (1997) focused on the transformation of compounds with structural similarities, such as 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile, revealing insights into chemo-, regio-, and stereoselective reactions that could be applicable to the synthesis and functionalization of this compound derivatives (Kasyan, Okovity, & Kasyan, 1997).
Material Science
The study by Irfan et al. (2020) explores the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds with bromophenyl groups. This research is crucial for understanding the potential applications of this compound in electronic and optoelectronic devices (Irfan et al., 2020).
Catalysis
Research on sulfated and metal-promoted zirconium dioxide catalysts, as conducted by Adeeva et al. (1995), though not directly related to this compound, provides insights into the catalytic properties and potential applications of related nitrile-containing compounds in catalysis (Adeeva, Haan, Jänchen, Schuenemann, Lei, Ven, Sachtler, & Santen, 1995).
Electrocatalytic Applications
The work by Vafajoo et al. (2014) on the electrocatalytic assembly of derivatives, including those related to this compound, highlights the efficiency of such compounds in synthesizing complex organic molecules under mild conditions, opening avenues for green chemistry applications (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Safety and Hazards
The safety data sheet for 4-(4-Bromophenyl)oxane-4-carbonitrile indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDNPILAONHWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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